molecular formula C13H17BrN2O2 B6234289 tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1780373-76-3

tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B6234289
CAS No.: 1780373-76-3
M. Wt: 313.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a tert-butyl ester group at the 1-position and a bromine atom at the 6-position of the tetrahydroquinoxaline ring. It is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.

    Bromination: The quinoxaline ring is then brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

    Hydrogenation: The brominated quinoxaline is subjected to hydrogenation to reduce the double bonds in the ring, forming the tetrahydroquinoxaline.

    Esterification: Finally, the carboxyl group is introduced at the 1-position through esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the bromination and hydrogenation steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced further to remove the bromine atom or to modify the ester group.

    Oxidation Reactions: Oxidation can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.

    Reduction Products: Fully reduced tetrahydroquinoxaline derivatives or de-brominated products.

    Oxidation Products: Quinoxaline N-oxides or other oxidized forms.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity, particularly at the bromine site, makes it a valuable building block for constructing diverse chemical structures.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to the biological activities associated with quinoxaline derivatives. These activities include antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoxaline core structure.

Mechanism of Action

The biological activity of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom and the ester group can participate in binding interactions, while the quinoxaline ring can intercalate with DNA or interact with proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-chloro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • tert-Butyl 6-fluoro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • tert-Butyl 6-iodo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate for further chemical transformations.

Properties

CAS No.

1780373-76-3

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.